N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzamide
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Overview
Description
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring using proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran compounds is based on the benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, they can be used to construct complex benzofuran ring systems using proton quantum tunneling .Scientific Research Applications
Anticancer Properties
Benzofuran derivatives have garnered attention for their potential as anticancer agents. Research indicates that certain substituted benzofurans exhibit significant cell growth inhibitory effects in various cancer cell lines. For instance, compound 36 (Fig. 8) demonstrated promising activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Investigating the specific mechanisms underlying this compound’s anticancer effects could lead to novel therapeutic strategies.
Antibacterial Activity
The search for new antibacterial agents remains crucial in combating drug-resistant pathogens. While studies directly focusing on N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide are limited, related benzofuran derivatives have shown antibacterial properties. Researchers have synthesized compounds with potential against both standard and clinical bacterial strains . Further exploration of this compound’s antibacterial efficacy and mode of action is warranted.
Anti-Hepatitis C Virus Activity
A novel macrocyclic benzofuran compound was discovered with anti-hepatitis C virus (HCV) activity. This finding suggests its potential as an effective therapeutic drug for HCV disease. Investigating the molecular interactions between this compound and viral proteins could provide valuable insights for drug development .
Synthetic Applications
Recent advances in benzofuran synthesis methods have expanded the toolbox for constructing complex benzofuran derivatives. For instance:
- Proton quantum tunneling offers a high-yield approach to constructing benzofuran rings with fewer side reactions .
Drug Lead Compound Exploration
Given the diverse biological activities of benzofuran derivatives, including their anti-tumor, anti-oxidative, and anti-viral effects, researchers have explored these compounds as potential natural drug lead candidates. Investigating structure-activity relationships and optimizing pharmacological properties could yield promising drug candidates .
Chemical Synthesis Strategies
Understanding the relationship between benzofuran bioactivities and structural features is essential. Researchers continue to develop novel synthetic routes for benzofuran derivatives, aiming to enhance their drug-like properties and therapeutic potential .
Mechanism of Action
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are being developed and utilized as anticancer agents . Future research will likely continue to explore the therapeutic potential of these compounds.
properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3/c18-12-6-3-5-11(8-12)15(22)19-17-21-20-16(24-17)14-9-10-4-1-2-7-13(10)23-14/h1-9H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNGHPUELXGKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzamide |
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